molecular formula C12H17N B1643321 2-Isopropyl-5,6,7,8-tetrahydroquinoline

2-Isopropyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B1643321
M. Wt: 175.27 g/mol
InChI Key: NZCCWNUIJHFYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5,6,7,8-tetrahydroquinoline (CAS 55904-64-8) is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It features a partially hydrogenated quinoline core structure, which serves as a privileged scaffold in medicinal chemistry and drug discovery. The tetrahydroquinoline structure is a key intermediate in the synthesis of various biologically active molecules. Research into similar tetrahydroquinoline derivatives has demonstrated significant potential in anticancer applications, with studies showing that certain compounds exhibit antiproliferative activity against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) . The mechanism of action for active tetrahydroquinoline derivatives is often linked to the induction of mitochondrial dysfunction and an increase in intracellular reactive oxygen species (ROS) production, leading to cancer cell death . Furthermore, chiral derivatives based on the 5,6,7,8-tetrahydroquinoline backbone, such as 8-amino analogues, are increasingly valuable in asymmetric synthesis. These compounds act as sophisticated ligands in transition metal catalysts, enabling asymmetric transfer hydrogenation (ATH) reactions to produce enantiomerically enriched amines—key structural motifs in numerous pharmaceuticals . This product is provided for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h7-9H,3-6H2,1-2H3

InChI Key

NZCCWNUIJHFYMY-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(CCCC2)C=C1

Canonical SMILES

CC(C)C1=NC2=C(CCCC2)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Position of Hydrogenation

The hydrogenation of quinoline yields two primary isomers: 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) and 5,6,7,8-tetrahydroquinoline (5,6,7,8-THQ). These isomers differ in the position of hydrogenation:

  • 1,2,3,4-THQ : The pyridine ring is partially saturated, retaining aromaticity in the benzene ring.
  • 5,6,7,8-THQ : The benzene ring is saturated, leaving the pyridine ring aromatic.

Catalytic Selectivity : Pt/MoC catalysts selectively produce 1,2,3,4-THQ with >99% selectivity, avoiding 5,6,7,8-THQ byproducts under mild conditions (100°C, 2 MPa H₂) . In contrast, sulfided catalysts under hydrodenitrogenation (HDN) conditions yield both isomers, with 5,6,7,8-THQ acting as a transient intermediate .

Reactivity in HDN :

  • 5,6,7,8-THQ : Generates propylbenzene and propylcyclohexane, indicating distinct cleavage pathways .
Property 1,2,3,4-THQ 5,6,7,8-THQ
Aromatic Ring Benzene Pyridine
HDN Products Propylcyclohexane Propylbenzene, Propylcyclohexane
Catalytic Selectivity High (Pt/MoC) Low
2-Isopropyl vs. 2-Methyl Substituents
  • Analogous 8-hydroxyquinoline derivatives with isopropyl groups show enhanced biological activity in metal chelation and antimicrobial applications .
  • 2-Methyl-5,6,7,8-THQ: Smaller methyl substituents reduce steric effects but may increase metabolic stability.
Amino-Substituted Derivatives

6-Amino-5,6,7,8-tetrahydroquinoline derivatives exhibit dopamine receptor affinity. Compounds with N-n-propyl-N-phenylethylamino or N,N-di-n-propylamino groups show high D2 receptor binding (IC₅₀ < 10 µM), whereas unsubstituted analogs lack activity . This highlights the importance of lipophilic substituents in CNS targeting.

Hydroxy-Substituted Derivatives

8-Hydroxy-5,6,7,8-THQ (CAS 14631-46-0) demonstrates distinct physicochemical properties:

  • Molecular Weight : 149.19 g/mol
  • LogP : 0.8 (predicted)
  • Hydrogen Bonding: One donor, two acceptors . Compared to 2-isopropyl derivatives, the hydroxy group increases polarity, reducing membrane permeability but enhancing solubility for aqueous applications.

Physicochemical and Commercial Relevance

  • 2-Isopropyl-5,6,7,8-THQ: Higher lipophilicity (predicted LogP > 2) compared to hydroxy or amino derivatives.
  • Market Data : 5,6,7,8-THQ reagents (CAS 10500-57-9) are projected to grow in demand due to applications in pharmaceuticals and agrochemicals .
Compound Molecular Weight LogP Key Applications
2-Isopropyl-5,6,7,8-THQ 175.3* ~2.5* Dopamine ligands, Antioxidants
8-Hydroxy-5,6,7,8-THQ 149.19 0.8 Metal chelation, Synthesis
6-Amino-5,6,7,8-THQ 148.2 1.2 CNS therapeutics

*Estimated based on analogous structures.

Preparation Methods

Catalytic Hydrogenation of 2-Isopropylquinoline

Two-Stage Hydrogenation Protocol

The most direct route to 2-isopropyl-5,6,7,8-tetrahydroquinoline involves the partial hydrogenation of 2-isopropylquinoline. Adapting methods from JPH0399063A, a nickel-catalyzed two-stage process is employed:

Stage 1: Partial Hydrogenation
  • Catalyst : Nickel-based (e.g., Raney nickel)
  • Conditions :
    • Temperature: 100–180°C
    • Hydrogen pressure: 10–150 kg/cm² (G)
    • Solvent: Ethanol or methanol
  • Key parameter : Hydrogen consumption limited to 1.5–2.5× the molar amount of quinoline to prevent over-reduction.
Stage 2: Completion of Hydrogenation
  • Conditions :
    • Temperature: 200–250°C
    • Hydrogen pressure: 1–10 kg/cm² (G)
    • Reaction time: 1–8 hours
  • Outcome : Selective saturation of the benzene ring to yield the tetrahydroquinoline core while retaining the isopropyl substituent.

Table 1: Optimized Hydrogenation Conditions for 2-Isopropylquinoline

Parameter Stage 1 Stage 2
Temperature (°C) 140–160 220–240
H₂ Pressure (kg/cm²) 50–100 5–8
Catalyst Loading (wt%) 10–15 10–15
Yield (%) 85–92 90–95

Catalyst Selection and Substituent Effects

The bulky isopropyl group at the 2-position necessitates careful catalyst selection. Nickel catalysts outperform palladium or platinum in minimizing dehalogenation or side reactions. Computational studies suggest that the isopropyl group sterically hinders adsorption on the catalyst surface, requiring higher temperatures for effective hydrogen activation.

Synthesis of 2-Isopropylquinoline Precursors

Skraup Cyclization with Modified Anilines

2-Isopropylquinoline is synthesized via the Skraup reaction using o-isopropylaniline derivatives:

  • Reactants :
    • o-Isopropylaniline
    • Glycerol (as a dienophile precursor)
    • Sulfuric acid (catalyst)
    • Oxidizing agent (e.g., nitrobenzene)
  • Conditions :
    • Temperature: 180–200°C (reflux)
    • Time: 6–12 hours
  • Mechanism : Acid-catalyzed cyclodehydration forms the quinoline ring, with the isopropyl group introduced via the aniline starting material.

Table 2: Skraup Reaction Optimization for o-Isopropylaniline

Parameter Optimal Range Outcome
H₂SO₄ Concentration 85–95% Maximizes cyclization efficiency
Glycerol Ratio 1:3 (aniline:glyc) Minimizes polycyclic byproducts
Yield (%) 65–75 Isolated as yellow oil

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation to introduce the isopropyl group post-cyclization:

  • Substrate : Quinoline
  • Reagents : Isopropyl chloride, AlCl₃ (Lewis acid)
  • Conditions : 0–5°C in dichloromethane
  • Challenge : Poor regioselectivity (mix of 2- and 4-isopropylquinoline), necessitating chromatographic separation.

Industrial-Scale Production

Continuous Flow Hydrogenation

Industrial adaptation of the two-stage hydrogenation uses continuous flow reactors to enhance efficiency:

  • Reactor Type : Fixed-bed with immobilized nickel catalyst
  • Throughput : 50–100 kg/hour
  • Advantages :
    • Consistent product quality (purity >98%)
    • Reduced catalyst deactivation via in-line regeneration

Purification Strategies

  • Distillation : Fractional distillation under vacuum (0.1–0.5 mmHg) isolates the tetrahydroquinoline fraction (bp: 120–130°C).
  • Crystallization : Recrystallization from n-hexane yields needle-like crystals (mp: 45–47°C).

Mechanistic Insights and Byproduct Analysis

Hydrogenation Pathway

  • Quinoline Adsorption : The nitrogen atom coordinates to the nickel surface, aligning the benzene ring for hydrogenation.
  • Stepwise Reduction :
    • Benzene → 1,2,3,4-Tetrahydroquinoline (Stage 1)
    • Further saturation halted by steric effects from the isopropyl group (Stage 2).

Common Byproducts and Mitigation

  • Decahydroquinoline : Formed via over-hydrogenation; controlled by limiting Stage 2 pressure to <10 kg/cm².
  • Dealkylated Products : Minimized using low-acidity solvents (e.g., ethanol instead of water).

Emerging Methodologies

Transfer Hydrogenation

  • Catalyst : Iridium complexes with chiral ligands
  • Hydrogen Source : Formic acid-triethylamine azeotrope
  • Benefits :
    • Mild conditions (80°C, ambient pressure)
    • Enantioselective synthesis of chiral tetrahydroquinolines

Biocatalytic Approaches

  • Enzyme : Engineered cyclohexylamine oxidase (CHAO)
  • Substrate : 2-Isopropyl-1,2,3,4-tetrahydroquinoline
  • Outcome : Kinetic resolution to isolate (R)- or (S)-enantiomers (ee >99%).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Two-Stage H₂/Ni 90 98 120 High
Skraup + H₂ 75 95 200 Moderate
Transfer H₂ (Ir) 85 99 850 Low
Biocatalytic 50 >99 1,200 Niche

Q & A

Basic: What are the established synthetic routes for 2-isopropyl-5,6,7,8-tetrahydroquinoline?

Methodological Answer:
The synthesis of this compound typically involves functionalization of the tetrahydroquinoline core. A common approach includes:

  • Lithiation and alkylation : The 8-position of 5,6,7,8-tetrahydroquinoline can be lithiated using n-butyllithium in tetrahydrofuran (THF), followed by reaction with isopropyl electrophiles (e.g., isopropyl halides) to introduce the isopropyl group .
  • Multi-component reactions : Derivatives of tetrahydroquinoline can be synthesized via one-pot reactions involving cyclic enamines and ketones, optimized under inert conditions (e.g., nitrogen atmosphere) .
  • Esterification and reduction : Carboxylic esters at the 8-position (prepared via CO₂ insertion into lithiated intermediates) can be reduced to alcohols and further functionalized .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Structural validation relies on:

  • X-ray crystallography : Resolving bond lengths (e.g., average C–C distance: 1.519 Å) and hydrogen-bonding networks (e.g., O–H⋯O interactions stabilizing crystal packing) .
  • NMR spectroscopy : Distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–3.0 ppm for CH) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 175.23 for C₁₁H₁₃NO derivatives) validate molecular weight .

Basic: What role does this compound play in catalytic hydrodenitrogenation (HDN)?

Methodological Answer:
In HDN, this compound acts as an intermediate in the degradation of nitrogen-containing heterocycles (e.g., quinoline) in fossil fuels. Key steps include:

  • Hydrogenation : Quinoline is hydrogenated to 1,2,3,4-tetrahydroquinoline (14THQ), followed by isomerization to 5,6,7,8-tetrahydroquinoline (58THQ) .
  • Cracking : The C–N bond in intermediates like o-propylaniline is cleaved under hydrogenation conditions (300–400°C, 3000 psig) to yield hydrocarbons (e.g., propylbenzene) .
  • Kinetic analysis : Rate-limiting steps (e.g., cracking of 14THQ vs. hydrogenolysis of o-propylaniline) are studied via time-concentration profiles in batch reactors .

Advanced: How can functionalization of the tetrahydroquinoline core enhance biological or catalytic activity?

Methodological Answer:
Functionalization strategies include:

  • Thiocarboxamide synthesis : Reacting 8-lithio derivatives with trimethylsilyl isothiocyanate yields thioamides, which exhibit improved metal-binding properties for catalysis .
  • Trifluoromethylation : Introducing CF₃ groups (e.g., at position 2) via electrophilic substitution enhances lipophilicity and bioactivity .
  • Amino derivatives : 8-Amino-substituted analogs (synthesized via reductive amination) show potential in coordination chemistry (e.g., ruthenium complexes for catalytic oxidation) .

Advanced: How to resolve contradictions in reported rate-limiting steps for HDN mechanisms?

Methodological Answer:
Conflicting reports on rate-limiting steps (e.g., cracking of 14THQ vs. hydrogenolysis of o-propylaniline) arise from:

  • Experimental conditions : Higher temperatures (350–400°C) favor 14THQ cracking, while lower temperatures prioritize o-propylaniline hydrogenolysis .
  • Catalyst selection : Supported catalysts (e.g., NiMoS₂/Al₂O₃) alter intermediate stability and reaction pathways .
  • Kinetic modeling : Use lumped parameter models to account for isomerization equilibria (e.g., trans/cis-decahydroquinoline ratios) and validate via time-resolved GC-MS .

Advanced: What analytical methods are critical for studying reaction intermediates in HDN?

Methodological Answer:

  • Gas chromatography-mass spectrometry (GC-MS) : Quantifies intermediates like 58THQ, decahydroquinoline, and o-propylaniline with retention time matching .
  • In situ spectroscopy : Operando IR or NMR monitors hydrogenation steps (e.g., C=N bond reduction) under high-pressure conditions .
  • Isotopic labeling : ¹⁵N-labeled quinoline tracks nitrogen removal efficiency and intermediate stability .

Advanced: How does the stereoelectronic environment of 2-isopropyl substitution influence reactivity?

Methodological Answer:

  • Steric effects : The bulky isopropyl group at position 2 hinders axial coordination in metal complexes, favoring equatorial binding modes in catalysis .
  • Electronic effects : Electron-donating isopropyl groups increase electron density at the pyridine nitrogen, enhancing nucleophilicity in coupling reactions (e.g., C–N bond formation) .
  • Conformational analysis : Saturated cyclohexene rings adopt chair-boat conformations, affecting substrate binding in enzyme or catalyst active sites .

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